3-[(3-N,N-Dimethylamino)phenyl]-1-propene
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Overview
Description
3-[(3-N,N-Dimethylamino)phenyl]-1-propene is an organic compound featuring a dimethylamino group attached to a phenyl ring, which is further connected to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-N,N-Dimethylamino)phenyl]-1-propene typically involves the reaction of dimethylamine with a suitable precursor such as resorcinol. The process includes the following steps:
Reaction with Dimethylamine: Dimethylamine aqueous solution is reacted with resorcinol to obtain crude this compound.
Purification: The crude product is treated with industrial liquid alkali and toluene to extract by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the safety and efficiency of production .
Chemical Reactions Analysis
Types of Reactions
3-[(3-N,N-Dimethylamino)phenyl]-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: Electrophilic substitution reactions are common, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(3-N,N-Dimethylamino)phenyl]-1-propene has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacological agent.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-N,N-Dimethylamino)phenyl]-1-propene involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group plays a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)phenol: Similar in structure but lacks the propene chain.
N,N-Dimethylaniline: Features a dimethylamino group attached to a phenyl ring but without the propene chain.
3-(Dimethylamino)-1-propylamine: Contains a similar dimethylamino group but with a different alkyl chain.
Uniqueness
3-[(3-N,N-Dimethylamino)phenyl]-1-propene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a dimethylamino group with a phenyl-propene structure makes it versatile for various applications in research and industry .
Properties
IUPAC Name |
N,N-dimethyl-3-prop-2-enylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-4-6-10-7-5-8-11(9-10)12(2)3/h4-5,7-9H,1,6H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASIPJOHTVIPPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641210 |
Source
|
Record name | N,N-Dimethyl-3-(prop-2-en-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52276-05-8 |
Source
|
Record name | N,N-Dimethyl-3-(prop-2-en-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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